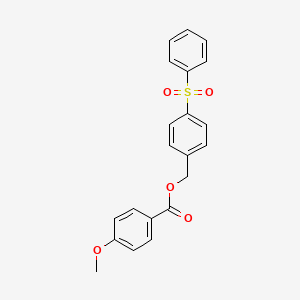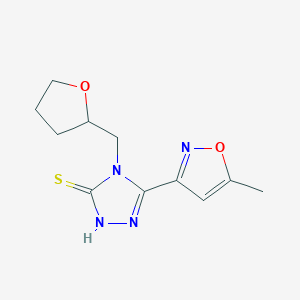![molecular formula C24H17N3O3 B4581257 5-(4-联苯基)-1-(2-呋喃甲基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮](/img/structure/B4581257.png)
5-(4-联苯基)-1-(2-呋喃甲基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
描述
5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as BPP, is a synthetic compound that has been extensively studied for its potential physiological and biochemical effects. BPP is a pyrido[2,3-d]pyrimidine derivative that has shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
科学研究应用
微波辅助合成和抗菌评价
Faty、Rashed 和 Youssef (2015) 的一项研究探讨了新型螺并异喹啉和螺并吡啶[4,3-d]嘧啶衍生物的合成,重点研究了这些化合物的抗菌活性。微波辅助条件提高了反应产率,缩短了反应时间,并最大限度地减少了对环境的影响。一些合成的化合物对测试菌种表现出中等的抗菌活性。
吡啶并[2,3-d]嘧啶酮的合成
Quiroga 等人 (1997) 对从氨基嘧啶-4-酮和亚苄基梅尔德伦酸衍生物合成吡啶并[2,3-d]嘧啶酮进行了研究。该研究提供了对这些化合物结构取向及其在各个领域的潜在应用的见解。
席夫碱的合成和初步抗菌活性
Alwan、Al Kaabi 和 Hashim (2014) 研究了某些氨基酸吡啶并[1,2-A]嘧啶衍生物的新席夫碱的合成。这些化合物表现出不同的抗菌活性和抗真菌性能,表明具有潜在的药物应用。
吡啶并(4,5-d)嘧啶-2,5-二酮衍生物的简易合成
在 Dabiri 等人 (2007) 的一项研究中,吡啶并[4,5-d]嘧啶-2,5-二酮衍生物在微波辅助条件下合成。这项研究突出了这些化合物在各种研究应用中的效率和潜力。
吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的合成
Jatczak 等人 (2014) 的一项研究开发了一种从 2-氯吡啶-3-羧酸合成吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的直接合成方法。该研究探讨了这些化合物的生物制药特性,包括溶解度和渗透性。
基于吡唑的新型吡啶并[2,3-d]嘧啶-二酮合成
Heravi 和 Daraie (2016) 报告了基于吡唑的吡啶并[2,3-d]嘧啶-二酮的新型合成,重点是高效且环保的方法。这项研究为合成这些衍生物的绿色化学方法做出了贡献。
作用机制
Target of Action
The compound “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the normal functioning of the targeted proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound affects various biochemical pathways associated with the targeted proteins. For instance, it can inhibit the signaling pathways of tyrosine kinase, phosphatidylinositol-3 kinase, and mammalian target of rapamycin, among others . The downstream effects of these disruptions can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
One of the pyrido[2,3-d]pyrimidin-7(8h)-ones, a closely related compound, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats . This suggests that “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” might also exhibit favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted proteins. By inhibiting these proteins, the compound can disrupt cellular processes such as cell growth and proliferation, potentially leading to cell death .
未来方向
The future directions for research on “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their medicinal chemistry potential . The broad spectrum of activities exhibited by pyrido[2,3-d]pyrimidines suggests that these compounds could be of great importance in the development of new selective, effective, and safe therapeutic agents .
生化分析
Biochemical Properties
The biochemical properties of 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. For instance, it has been reported to exhibit strong binding affinity with Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . This interaction suggests that the compound may play a role in regulating cellular processes related to these enzymes.
Cellular Effects
In terms of cellular effects, 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to suppress the proliferation of a panel of human cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For instance, it has been shown to bind strongly to TTK, potentially inhibiting its activity and thereby affecting cell division and growth .
Metabolic Pathways
Given its interactions with TTK, it is likely that the compound may be involved in pathways related to cell division and growth .
Transport and Distribution
Given its biochemical properties and interactions with enzymes such as TTK, it is likely that the compound may be transported and distributed in a manner that allows it to exert its effects on cell division and growth .
Subcellular Localization
Given its known interactions with enzymes such as TTK, it is possible that the compound may be localized in areas of the cell where these enzymes are active .
属性
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-23-21-20(18-10-8-17(9-11-18)16-5-2-1-3-6-16)12-13-25-22(21)27(24(29)26-23)15-19-7-4-14-30-19/h1-14H,15H2,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHLFOVGRLSLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)


![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)
